molecular formula C15H22N2O3 B2613560 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide CAS No. 1704610-02-5

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide

Cat. No.: B2613560
CAS No.: 1704610-02-5
M. Wt: 278.352
InChI Key: ATPBZZQBBCBBFO-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a synthetic compound with a molecular formula of C15H22N2O3 and a molecular weight of 278.352. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide involves several stepsThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency .

Chemical Reactions Analysis

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of more complex molecules.

    Biology: For its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

2-ethoxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Indole-2-carboxylate derivatives: Known for their antiviral properties.

    Indole-3-carbinol: Studied for its anticancer properties. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-10-15(19)16-9-14(18)12-4-5-13-11(8-12)6-7-17(13)2/h4-5,8,14,18H,3,6-7,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBZZQBBCBBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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